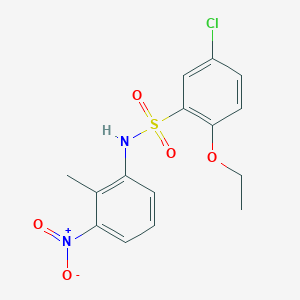
1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. CPP belongs to the class of compounds known as NMDA receptor antagonists, which are known to modulate glutamate signaling in the brain.
Wirkmechanismus
1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can modulate glutamate signaling in the brain and potentially improve cognitive function and mood.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. These effects include increased synaptic plasticity, improved learning and memory, and decreased anxiety and depression-like behaviors. 1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has a well-defined mechanism of action and can be used to selectively modulate NMDA receptor activity. However, one limitation is that 1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a relatively short half-life and may require multiple injections or continuous infusion to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential therapeutic effects in neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is to explore its neuroprotective effects in other models of brain injury, such as spinal cord injury. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists that can be used as research tools and potential therapeutics.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. 1-cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used as a research tool to study the NMDA receptor and its role in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-5-7-15(10-13)19-18(22)14-11-17(21)20(12-14)16-8-3-2-4-9-16/h5-7,10,14,16H,2-4,8-9,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIIKQWAMXQELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388144 | |
| Record name | ST059677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847239-68-3 | |
| Record name | ST059677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)


![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)